molecular formula C19H17NO3 B14005384 2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- CAS No. 42468-58-6

2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-

Cat. No.: B14005384
CAS No.: 42468-58-6
M. Wt: 307.3 g/mol
InChI Key: FGYQEJRMJGITMR-UHFFFAOYSA-N
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Description

2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- is a complex organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The unique structure of this compound, featuring a phenyl group and a propynyl ether linkage, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- typically involves the reaction of 3-phenyl-2-oxazolidinone with 3-phenyl-2-propyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include oxidized oxazolidinone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Scientific Research Applications

2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- is unique due to its specific structural features, such as the propynyl ether linkage, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones .

Properties

CAS No.

42468-58-6

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

3-phenyl-5-(3-phenylprop-2-ynoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H17NO3/c21-19-20(17-11-5-2-6-12-17)14-18(23-19)15-22-13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,18H,13-15H2

InChI Key

FGYQEJRMJGITMR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)COCC#CC3=CC=CC=C3

Origin of Product

United States

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